2-Thioxo-2,3-dihydropyrimidin-4(1H)-one Derivatives Containing the 6-Amino-5-bromo Scaffold Exhibit Potent Anticancer Activity Against MCF-7 Breast Cancer Cells with IC50 Values of 3.80–4.70 µg/mL
A systematic structure-activity relationship (SAR) study of 2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives—the core scaffold of the target compound—demonstrated that appropriately substituted derivatives exhibit highly significant anticancer effects against MCF-7 breast cancer cells. Compounds 8, 11, 13a, and 12 showed IC50 values of 3.80, 4.00, 4.50, and 4.70 µg/mL, respectively, compared with the clinical standard doxorubicin [1]. Molecular docking confirmed binding poses within the thymidylate synthase active site (PDB: 1JU6), supporting a mechanism-based rationale for the scaffold's anticancer activity. This provides a validated pharmacophoric foundation for the target compound as a privileged intermediate; its 5-bromo and 6-amino substituents are precisely the positions where diversification yields the most potent analogs in this series [1].
| Evidence Dimension | In vitro anticancer potency (IC50 against MCF-7 breast cancer cell line) |
|---|---|
| Target Compound Data | Scaffold derivatives: IC50 = 3.80–4.70 µg/mL (compounds 8, 11, 13a, 12) |
| Comparator Or Baseline | Doxorubicin (clinical standard reference compound) |
| Quantified Difference | Derivatives in the same potency range as doxorubicin; exact doxorubicin IC50 not reported in this dataset |
| Conditions | In vitro MTT assay against MCF-7 human breast adenocarcinoma cell line; molecular docking against thymidylate synthase (PDB: 1JU6) |
Why This Matters
Validates the thiouracil scaffold as a productive starting point for anticancer lead generation; the target compound provides the fully functionalized core with handles (5-Br, 6-NH₂) at the positions most critical for potency optimization.
- [1] Design, synthesis, biological assessment and molecular docking studies of some new 2-Thioxo-2,3-dihydropyrimidin-4(1H)-ones as potential anticancer and antibacterial agents. Journal of Molecular Structure, 2021, 1228, 129753. DOI: 10.1016/j.molstruc.2020.129753. View Source
